![molecular formula C10H14O3 B2369754 5-氧代双环[2.2.2]辛烷-2-甲酸甲酯 CAS No. 78478-61-2](/img/structure/B2369754.png)

5-氧代双环[2.2.2]辛烷-2-甲酸甲酯

货号 B2369754

CAS 编号:

78478-61-2

分子量: 182.219

InChI 键: DOPKSKFPVYAYCF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

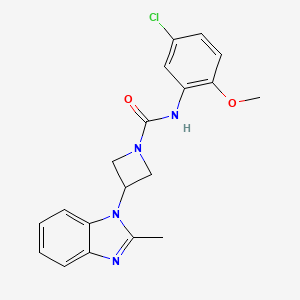

“Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate” is a chemical compound with the molecular formula C₁₀H₁₄O₃ . It has a molecular weight of 182.09 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Molecular Structure Analysis

The molecular structure of “Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate” can be represented by the SMILES notation: COC(C(CC1CC2)C2CC1=O)=O .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate” are not available, related compounds have been synthesized using a tandem reaction .科学研究应用

- Researchers have developed a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. These compounds exhibit excellent enantioselectivities under metal-free, mild, and operationally simple conditions . This synthetic method is valuable for accessing diverse bicyclic structures.

- Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate serves as a bioisostere of the phenyl ring. Such substitutions can improve physicochemical properties, enhance metabolic stability, and reduce lipophilicity in drug molecules . This bioisosteric approach aids drug discovery efforts.

- Bicyclo[2.2.2]octane-1-carboxylate is an early-stage key intermediate in the synthesis of natural products like platencin. Platencin, an antibiotic, exhibits broad-spectrum antibacterial activity against Gram-positive pathogens. Efforts to develop analogues for improved in vivo efficacy are ongoing .

- Researchers aim to prepare gram-scale quantities of bicyclo[2.2.2]octane-1-carboxylate under straightforward conditions. This compound serves as a versatile building block for diverse natural product synthesis, making it valuable for diversity-oriented approaches .

- The saturated bioisostere, such as methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate, expands the available chemical space for drug-like molecules. Libraries enriched with such bicyclic scaffolds aid in hit identification during drug discovery projects .

- Exploring the reactivity and functionalization of bicyclo[2.2.2]octane-1-carboxylates can lead to novel bioactive compounds. Researchers investigate their interactions with biological targets, potential therapeutic applications, and structure-activity relationships .

Enantioselective Synthesis

Bioisostere Design

Natural Product Analogues

Diversity-Oriented Synthesis

Library Enrichment

Chemical Biology and Medicinal Chemistry

属性

IUPAC Name |

methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPKSKFPVYAYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCC1CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate | |

Synthesis routes and methods I

Procedure details

To a cooled (−3° C.) solution of lithiumdiisopropylamide (0.9 M in methylcyclohexane, 607 mL, 546 mmol, 1.05 eq) was added a solution of cyclohex-2-enone (52.6 g, 53 mL, 520 mmol, 1.0 eq) in diethyl ether (650 mL) over 90 min. During addition, the temperature was kept below −3° C. The mixture was stirred for an additional 25 minutes before a solution of methyl acrylate (46.8 mL, 520 mmol, 1.0 eq) in diethyl ether (450 mL) was added dropwise over 60 minutes. The temperature of the mixture was kept below 0° C. overnight. The mixture was poured out in saturated solution of ammonium chloride (1.0M) and stirred for 10 min. The sticky polymer was removed by filtration (P3). The organic layer was separated and the aqueous layer was extracted with tert-butyl methyl ether (2×300 mL). The combined organic layers were dried over sodium sulfate and concentrated. The title compound was isolated by distillation (0.001 mbar at 120-130° C.) and was isolated as a slightly yellow oil (39.8 g, 220 mmol, 42%).

Name

Synthesis routes and methods II

Procedure details

To a cooled solution of diisopropylamine (7.72 mL, 54.62 mmol) in ether (40 mL) at −78° C. was added 2.5M n-butyllithium (21.8 mL) dropwise. The reaction mixture was allowed to warm to −11° C. A solution of cyclohex-2-en-1-one (5.04 mL, 52.01 mmol) in diethyl ether (60 mL) was added over 45 minutes. During the addition, the temperature was maintained between −11° C. and −3° C. The mixture was stirred for an additional 25 minutes before a solution of methyl prop-2-enoate (4.68 mL, 52.01 mmol) in THF (40 mL) was added dropwise over 60 minutes. The reaction mixture was stirred at this temperature for 1 h and stored in a freezer overnight. The reaction mixture was poured into saturated ammonium chloride solution (200 mL) and stirred for 15 minutes. A brown sticky polymer was formed and removed using tweezers. The organic layer was separated and the aqueous layer was extracted with tert-butyl methyl ether (2×300 mL). The combined organic layers were dried over sodium sulfate and concentrated. The crude residue was purified by column chromatography (Biotage; 0-60% ethyl acetate in heptane) in 2 batches, to afford the title compound (2.98 g, 31%) as the trans isomer as a clear colourless liquid. δH (500 MHz, CDCl3) 3.70 (s, 3H), 2.76 (ddt, J 10.6, 6.4, 1.8 Hz, 1H), 2.53-2.48 (m, 1H), 2.47-2.38 (m, 1H), 2.37-2.31 (m, 1H), 2.22 (ddt, J 14.2, 6.3, 2.5 Hz, 1H), 2.13 (ddd, J 19.1, 2.9, 1.8 Hz, 1H), 2.02 (ddd, J 14.3, 11.0, 3.5 Hz, 1H), 1.89-1.74 (m, 3H), 1.70-1.60 (m, 1H).

Name

Yield

31%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2369672.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2369679.png)

![2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine](/img/structure/B2369681.png)

![1-[(2,5-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2369682.png)

![N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2369685.png)

![3-Methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]-8-morpholin-4-ylpurine-2,6-dione](/img/structure/B2369687.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2369691.png)

![2-{[4-(4-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2369692.png)

![N-[2-(4-Cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2369693.png)

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2369694.png)